Odor Threshold and Sensory Profile: Methyl Phenyl Disulfide vs. Dimethyl Disulfide (DMDS) and Diphenyl Disulfide (DPDS)
Methyl phenyl disulfide (MPDS) exhibits a low odor threshold of ≤1 ppm in propylene glycol, contributing a distinctive 'pungent, turnip, radish' character . In contrast, dimethyl disulfide (DMDS) is characterized by a 'diffuse intense onion' or 'sulfurous, cabbage, green, metallic' aroma, while diphenyl disulfide (DPDS) is a crystalline solid with a significantly higher odor threshold and a less impactful, less vegetable-like aroma [1]. This differentiation in sensory character and potency is not achievable through blending DMDS and DPDS, as the unique unsymmetrical structure of MPDS is critical for its specific aroma profile.
| Evidence Dimension | Odor Threshold |
|---|---|
| Target Compound Data | ≤1 ppm (in propylene glycol) |
| Comparator Or Baseline | Dimethyl Disulfide: ~0.3-1.0 ppb in water (highly variable, often reported as a few ppb); Diphenyl Disulfide: significantly higher, typically in the ppm range due to lower volatility. |
| Quantified Difference | MPDS is more potent than DPDS, but less potent than DMDS. The key difference is the *character* of the odor, not just the threshold. |
| Conditions | Odor evaluation in propylene glycol solution at 0.10% concentration for MPDS ; general literature values for DMDS and DPDS [2]. |
Why This Matters
This data is critical for flavor formulators; substituting MPDS with DMDS or DPDS will drastically alter the sensory profile of a food product, moving it from 'radish/turnip' to 'onion/cabbage' or to a weak, non-characteristic note.
- [1] The Good Scents Company. (n.d.). Odor Descriptor Listing for turnup. TGSC Information System. Retrieved from http://www.thegoodscentscompany.com/odor/turnup.html View Source
- [2] Flavscents. (n.d.). methyl benzyl disulfide. Flavscents Product Page. Retrieved from https://flavscents.com View Source
